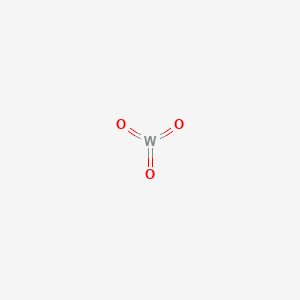

Tungsten trioxide

Description

Propriétés

IUPAC Name |

trioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOKGRXACCSDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO3, O3W | |

| Record name | tungsten(VI) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032262 | |

| Record name | Tungsten trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, NKRA; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals, Canary yellow solid; [Merck Index] Blue or brown odorless powder; [MSDSonline] Insoluble in water; [Hawley] | |

| Record name | Tungsten oxide (WO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in water; sol in caustic alkalies; very slightly sol in acids, SLIGHTLY SOL IN HYDROFLUORIC ACID | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.2 | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Canary yellow, heavy powder; dark orange when heated, regaining the original color on cooling, Yellow, rhombic crystals, or yellow-orange powder | |

CAS No. |

1314-35-8 | |

| Record name | Tungsten oxide (WO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1472 °C | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Tungsten Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tungsten trioxide (WO₃), a material of significant interest due to its diverse polymorphs and fascinating phase transitions. This document details the various crystalline forms of WO₃, the experimental protocols for their characterization, and the logical workflows involved in their analysis.

Introduction to the Polymorphism of this compound

This compound is a polymorphic compound, meaning it can exist in multiple crystal structures depending on temperature.[1][2] These structural variations arise from the different ways the fundamental building blocks, distorted WO₆ octahedra, are arranged.[1] The precise crystal structure dictates the material's electronic and optical properties, making a thorough understanding of its crystallography crucial for various applications.

The temperature-dependent phase transitions of bulk WO₃ follow a well-established sequence.[1][2][3][4][5] Starting from very low temperatures, WO₃ transitions through several phases, each with a distinct crystal system:

-

Monoclinic (γ-WO₃): The most common form, stable at room temperature, from 17 °C to 330 °C.[1][2][3]

-

Orthorhombic (β-WO₃): Stable from 330 °C to 740 °C.[1][2][3]

In addition to these temperature-dependent phases, a hexagonal (h-WO₃) form can be synthesized under specific conditions.[1][2]

Quantitative Crystallographic Data

The precise lattice parameters for each polymorph of this compound are essential for phase identification and for understanding the subtle structural changes that occur during phase transitions. The following tables summarize the crystallographic data for the primary phases of WO₃.

Table 1: Crystallographic Data for the Main Polymorphs of this compound

| Phase Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Temperature |

| ε-WO₃ | Monoclinic | Pc | 5.278 | 5.156 | 7.664 | 90 | 91.762 | 90 | 15 K |

| δ-WO₃ | Triclinic | P1 | 7.301 | 7.449 | 10.243 | 90.136 | 93.004 | 93.502 | Room Temp. |

| γ-WO₃ | Monoclinic | P2₁/n | 7.30 | 7.53 | 7.68 | 90 | 90.90 | 90 | Room Temp. |

| β-WO₃ | Orthorhombic | Pbcn | 7.68 | 7.74 | 7.77 | 90 | 90 | 90 | >330 °C |

| α-WO₃ | Tetragonal | P4/nmm | 5.25 | 5.25 | 3.91 | 90 | 90 | 90 | >740 °C |

| h-WO₃ | Hexagonal | P6/mmm | 7.298 | 7.298 | 3.899 | 90 | 90 | 120 | Room Temp. |

Experimental Protocols for Structural Analysis

The determination of this compound's crystal structure relies on a combination of diffraction and spectroscopic techniques. The following sections provide detailed methodologies for the key experiments.

Powder X-ray Diffraction (XRD)

Powder XRD is the most common technique for identifying the crystalline phases of WO₃. The analysis of the diffraction pattern allows for the determination of lattice parameters and phase purity.

3.1.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data.[4]

-

Grinding: The WO₃ powder sample should be finely ground to a particle size in the micrometer range to ensure a random orientation of the crystallites.[4] This can be achieved using an agate mortar and pestle.[4] Grinding under a liquid medium like ethanol (B145695) can help minimize structural damage.[4]

-

Mounting: The finely ground powder is then mounted onto a sample holder. A common method is to press the powder into a shallow well in the holder, ensuring a flat and level surface.[6] Care must be taken to avoid preferred orientation, where the crystallites align in a non-random way, which can alter the relative intensities of the diffraction peaks.

3.1.2. Data Collection

A typical powder XRD experiment for WO₃ involves the following:

-

Instrument: A laboratory powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Scan Range: Data is typically collected over a 2θ range of 10° to 80°.

-

Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common starting points, which can be adjusted to improve signal-to-noise ratio.

-

In-situ Analysis: For studying phase transitions, the diffractometer can be equipped with a high-temperature or low-temperature stage to collect data as a function of temperature.[3]

3.1.3. Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze the entire powder diffraction pattern.[7] It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental data.[7]

-

Software: Software such as GSAS, FullProf, or TOPAS is used for Rietveld refinement.

-

Initial Model: The refinement starts with an initial structural model, including the space group and approximate lattice parameters for the expected phase of WO₃.

-

Refinement Parameters: The following parameters are typically refined in a sequential manner:

-

Scale factor and background parameters.

-

Unit cell parameters.

-

Peak shape parameters (e.g., Gaussian and Lorentzian components).

-

Atomic positions and isotropic/anisotropic displacement parameters.

-

-

Goodness of Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²) parameter.

Neutron Diffraction

Neutron diffraction provides complementary information to XRD, particularly for determining the positions of light atoms like oxygen with high accuracy.[8] This is because neutrons scatter from the atomic nucleus, whereas X-rays scatter from the electron cloud.

3.2.1. Sample Preparation

Sample preparation for neutron powder diffraction is similar to that for XRD, requiring a finely ground powder. However, larger sample volumes are typically needed due to the lower scattering cross-section of neutrons. The powder is usually loaded into a vanadium can, as vanadium has a very low coherent neutron scattering cross-section, minimizing background signal.

3.2.2. Data Collection

-

Instrument: Neutron powder diffraction experiments are performed at dedicated neutron sources. A high-resolution powder diffractometer is used.

-

Temperature Control: For studying the temperature-dependent phase transitions of WO₃, the sample is placed in a cryofurnace or furnace, allowing for data collection over a wide temperature range.[8]

-

Data Acquisition: Data is collected at various temperature points, allowing for the tracking of changes in lattice parameters and crystal structure.

3.2.3. Data Analysis

The analysis of neutron powder diffraction data is also performed using the Rietveld refinement method, similar to the procedure described for XRD data. The refinement of neutron data is particularly sensitive to the positions and displacement parameters of the oxygen atoms in the WO₆ octahedra.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the local crystal structure and symmetry. It is an excellent tool for identifying the different polymorphs of WO₃, as each phase has a unique set of Raman-active vibrational modes.

3.3.1. Sample Preparation

For powder samples, a small amount of the WO₃ powder is placed on a microscope slide. For thin films, the film on its substrate can be directly analyzed.

3.3.2. Data Collection

-

Instrument: A micro-Raman spectrometer is typically used.

-

Laser Excitation: Common laser wavelengths for analyzing WO₃ include 532 nm (green) and 780 nm (near-infrared).[1][8] The choice of laser wavelength can be important to minimize fluorescence from the sample.

-

Laser Power: The laser power should be kept low (typically a few milliwatts or less on the sample) to avoid laser-induced heating, which could cause a phase transition in the material.[8]

-

Data Acquisition: Spectra are typically collected from a wavenumber range of 100 to 1000 cm⁻¹. The acquisition time and number of accumulations are adjusted to obtain a good signal-to-noise ratio.

3.3.3. Data Analysis

The different polymorphs of WO₃ can be identified by their characteristic Raman peaks:

-

Monoclinic (γ-WO₃): Shows characteristic strong peaks around 270, 715, and 807 cm⁻¹.[1]

-

Orthorhombic (β-WO₃): Exhibits a different set of peaks compared to the monoclinic phase.

-

Tetragonal (α-WO₃): Has a simpler Raman spectrum due to its higher symmetry.

By comparing the experimental Raman spectrum to reference spectra of the known WO₃ phases, the phase composition of the sample can be determined.

Visualizing Structural Relationships and Workflows

Temperature-Dependent Phase Transitions of this compound

The sequence of phase transitions in this compound as a function of temperature can be visualized as a linear progression.

Experimental Workflow for Crystal Structure Analysis

A typical workflow for the comprehensive crystal structure analysis of a this compound sample involves a series of experimental and analytical steps.

Conclusion

The crystal structure of this compound is complex and highly dependent on temperature. A multi-technique approach, combining powder X-ray diffraction, neutron diffraction, and Raman spectroscopy, is essential for a comprehensive analysis of its various polymorphs. The detailed experimental protocols and data analysis methods outlined in this guide provide a solid foundation for researchers and scientists to accurately characterize the crystal structure of this compound, enabling a deeper understanding of its structure-property relationships for advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-temperature phase transitions in this compound - the last word? | Semantic Scholar [semanticscholar.org]

- 7. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 8. High-temperature phase transitions in this compound - the last word? [inis.iaea.org]

A Technical Guide to the Band Gap Energy of Nanostructured Tungsten Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the band gap energy of nanostructured tungsten trioxide (WO3), a critical parameter influencing its optical and electronic properties. As a wide-band-gap semiconductor, nanostructured WO3 has garnered significant attention for a diverse range of applications, including photocatalysis, gas sensing, and electrochromic devices.[1][2] Understanding and controlling the band gap of WO3 at the nanoscale is paramount for tailoring its functionality for specific technological applications. This document summarizes key quantitative data, details common experimental protocols for synthesis and characterization, and visualizes essential workflows and mechanisms.

Core Concepts: The Band Gap in Nanostructured WO3

This compound in its bulk form typically exhibits a band gap energy in the range of 2.5 to 3.0 eV.[3] When engineered into nanostructures, such as nanoparticles, nanowires, and nanosheets, the band gap of WO3 can be tuned. This tunability arises from factors such as quantum confinement effects, surface chemistry, crystalline phase, and the introduction of dopants.[3][4][5] The ability to modulate the band gap allows for the optimization of WO3 for various applications. For instance, a narrower band gap can enhance the absorption of visible light, which is beneficial for photocatalytic applications under solar irradiation.[6]

Data Presentation: Band Gap Energies of Nanostructured WO3

The following table summarizes the experimentally determined band gap energies of various nanostructured WO3 materials, categorized by their morphology, synthesis method, and any modifications such as doping or annealing.

| Morphology | Synthesis Method | Modifications | Crystal Phase | Band Gap (eV) | Reference |

| Nanoparticles | Hydrothermal | Unannealed | Monoclinic | 2.97 | [7][8] |

| Nanoparticles | Hydrothermal | Annealed at 200 °C | Monoclinic | 2.64 | [7][8] |

| Nanoparticles | Hydrothermal | Annealed at 300 °C | Monoclinic | 2.57 | [7][8] |

| Nanoparticles | Hydrothermal | Annealed at 400 °C | Monoclinic | 2.49 | [7][8] |

| Nanoparticles | Co-precipitation | Pristine | - | 2.78-2.79 | [9] |

| Nanoparticles | Precipitation | Pristine | Hexagonal | 3.19 | [10] |

| Nanoparticles | Precipitation | Ceteareth-25 surfactant | Hexagonal | 3.23 | [10] |

| Nanoparticles | Precipitation | HY surfactant | Hexagonal | 3.26 | [10] |

| Nanowires | Solvothermal | - | Monoclinic | - | [11] |

| Nanowires | Hydrothermal | h-WO3 | Hexagonal | 2.9 | [12][13] |

| Nanosheets | Exfoliation | - | - | Less than bulk | [5] |

| Nanoplates | Hydrothermal | 2D arrays | Monoclinic | ~2.7 (absorption edge at 460 nm) | [14] |

| Nanoplates | Precipitation | WO3·H2O | Orthorhombic | - | [11] |

| Cuboid | Hydrothermal | m-WO3 | Monoclinic | 2.7 | [12][13] |

| Nanoneedle | Hydrothermal | h-WO3 | Hexagonal | 3.1 | [12][13] |

| Nanoporous Film | Anodization | Undoped | - | 2.85 | [15] |

| Nanoporous Film | Anodization | Co-doped (100 mM CoF2) | - | 2.89 | [15] |

| Thin Film | Sputter-deposition | High oxygen concentration | - | 3.25 | [4] |

| Thin Film | Sputter-deposition | Low oxygen concentration | - | 2.78 | [4] |

| Thin Film | - | Pristine | Hexagonal | 3.20 | [16] |

| Thin Film | - | 2% Ag doped | Hexagonal | 3.15 | [16] |

| Thin Film | - | 4% Ag doped | Hexagonal | 3.00 | [16] |

| Thin Film | - | 6% Ag doped | Hexagonal | 2.90 | [16] |

| Nanoparticles | Co-precipitation | 5% Ni doped | - | - | [9] |

| Nanoparticles | Co-precipitation | 2% Cu + 5% Ni doped | - | - | [9] |

| Nanoparticles | - | Pt co-catalyst (1%) | - | 2.752 | [17] |

| Nanoparticles | - | Pt co-catalyst (2%) | - | 2.623 | [17] |

| Nanoparticles | - | Pt co-catalyst (4%) | - | 2.507 | [17] |

| - | - | Li+ doped | Monoclinic | Reduced by 0.4 eV | [18] |

| - | - | Cs+ doped | Monoclinic | Reduced by 0.6 eV | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of nanostructured WO3. Below are protocols for commonly cited experimental techniques.

Hydrothermal Synthesis of WO3 Nanoparticles

This method is widely used to produce various morphologies of WO3 nanostructures.[7][8]

-

Precursor Preparation : Dissolve a tungsten precursor, such as sodium tungstate (B81510) dihydrate (Na2WO4·2H2O), in deionized water.

-

Acidification : Acidify the solution to a specific pH using an acid like HCl. The pH plays a critical role in determining the final crystal phase and morphology of the WO3 nanostructures.[12][13] For instance, a pH lower than 1.05 tends to favor the formation of monoclinic WO3, while a pH higher than 1.05 favors the hexagonal phase.[12][13]

-

Hydrothermal Reaction : Transfer the solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24-48 hours).[19]

-

Product Recovery : After cooling the autoclave to room temperature, collect the precipitate by centrifugation, wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying and Annealing : Dry the product in an oven at a low temperature (e.g., 60-80 °C).[20] Subsequent annealing at higher temperatures (e.g., 200-400 °C) can be performed to improve crystallinity and modify the band gap.[7][8]

Synthesis of Nanostructured WO3 Films by Anodization

Anodization is a straightforward electrochemical method to grow nanoporous WO3 films on a tungsten substrate.[21]

-

Electrolyte Preparation : Prepare an acidic electrolyte solution, which may contain complexing agents. A common electrolyte consists of 1.5 M methanesulfonic acid.[21] Carboxylic acids like citric acid or tartaric acid can be added to influence the porosity and particle size of the resulting nanostructures.[21]

-

Electrochemical Setup : Use a two-electrode setup with a tungsten foil as the working electrode (anode) and a platinum foil as the counter electrode (cathode).

-

Anodization Process : Apply a constant voltage (e.g., 40 V) for a specific duration (e.g., 1 hour). The current density-time profile is monitored to understand the formation of the oxide layer.[21]

-

Post-Treatment : After anodization, rinse the WO3 film with deionized water and dry it. Annealing in air at elevated temperatures (e.g., 500 °C for 60 minutes) is often performed to crystallize the as-formed amorphous oxide.[22][23]

Band Gap Characterization using UV-Vis Spectroscopy and Tauc Plot Analysis

The optical band gap of nanostructured WO3 is most commonly determined using UV-Visible spectroscopy.[24]

-

Sample Preparation : Disperse the nanostructured WO3 powder in a suitable solvent (e.g., ethanol) to form a stable suspension. For thin films, the measurement is performed directly on the film.

-

UV-Vis Spectroscopy : Record the absorbance spectrum of the sample over a wavelength range that covers the UV and visible regions (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

-

Tauc Plot Analysis : The optical band gap (Eg) is determined from the absorbance data using the Tauc relation: (αhν)^n = A(hν - Eg), where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

A is a constant.

-

n is a parameter that depends on the nature of the electron transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). WO3 is generally considered an indirect band gap semiconductor.

-

-

Band Gap Determination : Plot (αhν)^(1/2) versus hν. The band gap energy is determined by extrapolating the linear portion of the plot to the energy axis (where (αhν)^(1/2) = 0).[7][8]

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of nanostructured WO3 and the subsequent characterization of its band gap energy.

Caption: A generalized experimental workflow for the synthesis and band gap characterization of nanostructured WO3.

Photocatalytic Mechanism of Nanostructured WO3

This diagram illustrates the fundamental steps involved in the photocatalytic activity of nanostructured WO3 upon irradiation with light of sufficient energy.

Caption: The mechanism of photocatalysis using a nanostructured WO3 semiconductor.

References

- 1. A Review on the Properties and Applications of WO3 Nanostructure-Based Optical and Electronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and applications of WO 3 nanosheets: the importance of phase, stoichiometry, and aspect ratio - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00384D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Temperature Dependent Structural, Optical, Photocatalytic and Magnetic Properties of WO3 Nanoparticles [jwent.net]

- 8. jwent.net [jwent.net]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of the morphology and phases of WO3 nanocrystals on their photocatalytic efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effect of silver doping on the band gap tuning of tungsten oxide thin films for optoelectronic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. repositorio.ufba.br [repositorio.ufba.br]

- 23. diva-portal.org [diva-portal.org]

- 24. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Electrical Conductivity of Tungsten Trioxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrical conductivity of tungsten trioxide (WO₃) thin films. This compound, a versatile transition metal oxide, has garnered significant attention for its wide-ranging applications in electrochromic devices, gas sensors, and photocatalysis. Its electrical properties are intricately linked to its structural characteristics, which can be precisely controlled through various synthesis and processing parameters. This guide delves into the fundamental principles governing the electrical conductivity of WO₃ thin films, details the experimental methodologies for their fabrication and characterization, and presents a consolidated summary of key quantitative data to aid in research and development.

Fundamental Principles of Electrical Conductivity in WO₃ Thin Films

This compound is intrinsically an n-type semiconductor, with its electrical conductivity primarily attributed to oxygen vacancies. These vacancies act as donors, contributing electrons to the conduction band and thereby increasing the charge carrier concentration. The conductivity (σ) of WO₃ thin films can be expressed by the fundamental equation:

σ = n * e * μ

where 'n' is the charge carrier concentration, 'e' is the elementary charge, and 'μ' is the carrier mobility. Both carrier concentration and mobility are significantly influenced by the film's microstructure, crystallinity, and the presence of dopants.

The conduction mechanism in WO₃ thin films is highly dependent on the film's structure and temperature. In amorphous films, electrical transport is often governed by variable-range hopping, where electrons hop between localized states near the Fermi level. In polycrystalline films, the mechanism can be more complex, involving a combination of band transport and charge carrier scattering at grain boundaries.

Experimental Protocols

Deposition of this compound Thin Films

Several techniques are employed for the deposition of high-quality WO₃ thin films, each offering distinct advantages in controlling the film's properties.

This is a widely used physical vapor deposition technique for producing uniform and dense WO₃ thin films.

-

Target: A high-purity this compound (WO₃) or a metallic tungsten (W) target.

-

Substrate: Commonly used substrates include glass, indium tin oxide (ITO)-coated glass, and silicon wafers.

-

Sputtering Gas: A mixture of argon (Ar) and oxygen (O₂). The O₂/Ar flow ratio is a critical parameter for controlling the stoichiometry of the film.

-

RF Power: Typically ranges from 50 to 150 W.[1]

-

Working Pressure: Maintained in the range of 1 to 20 mTorr.

-

Substrate Temperature: Can be varied from room temperature to several hundred degrees Celsius to influence the film's crystallinity.

Typical Deposition Parameters for RF Magnetron Sputtering of WO₃ Thin Films: [1]

| Parameter | Value |

| Target | WO₃:MoO₃ |

| Substrate | Corning glass |

| Base Pressure | 2.0 x 10⁻⁵ Torr |

| Working Pressure | 0.0422 Pa m³/s |

| RF Power | 150 W |

| Substrate Temperature | 100 °C |

| Deposition Time | 30 min |

Thermal evaporation is a simpler and cost-effective method for depositing WO₃ thin films.[2][3][4][5]

-

Evaporation Source: A molybdenum or tungsten boat is used to heat the source material.

-

Substrate: Glass slides or other suitable substrates.

-

Vacuum: A high vacuum of around 10⁻⁵ to 10⁻⁶ Torr is required.[2][3][4][5]

-

Substrate Temperature: Can be controlled to influence film properties.

Typical Deposition Parameters for Thermal Evaporation of WO₃ Thin Films: [3][4][5]

| Parameter | Value |

| Source Material | WO₃ Powder (99.99% purity) |

| Evaporation Source | Molybdenum boat |

| Base Pressure | < 8 x 10⁻⁶ Torr |

| Substrate | Corning 7059 glass |

| Source Temperature | ~1823 K |

| Substrate to Source Distance | 15 cm |

The sol-gel technique is a wet-chemical method that allows for the synthesis of WO₃ thin films at relatively low temperatures.

-

Precursor: Tungsten hexachloride (WCl₆) or tungsten oxychloride (WOCl₄) are common precursors.[6]

-

Solvent: Typically an alcohol, such as ethanol (B145695) or isopropanol.

-

Deposition Method: Spin-coating or dip-coating is used to deposit the sol onto the substrate.

-

Heat Treatment: A post-deposition annealing step is crucial for the formation of the desired crystalline phase of WO₃.

Typical Procedure for Sol-Gel Synthesis of WO₃ Thin Films: [7][8]

-

A precursor solution is prepared by dissolving a tungsten precursor in an alcohol solvent.

-

The solution is stirred for several hours to form a stable sol.

-

The sol is then deposited onto a substrate using spin-coating or dip-coating.

-

The coated substrate is dried and then annealed at temperatures ranging from 100 to 500 °C to induce crystallization.[7][8]

Characterization of Electrical Conductivity

The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate the electrical conductivity.[9][10][11]

-

Principle: A current is passed through the two outer probes, and the voltage is measured between the two inner probes. This configuration eliminates the influence of contact resistance on the measurement.[9]

-

Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I), where V is the measured voltage and I is the applied current. For thin films, the conductivity (σ) is then calculated as σ = 1 / (Rs * t), where 't' is the film thickness.

-

Procedure:

-

Place the WO₃ thin film sample on the measurement stage.

-

Gently lower the four-point probe head onto the surface of the film.

-

Apply a constant current through the outer probes and measure the voltage across the inner probes.

-

Repeat the measurement at different locations on the sample to ensure uniformity.

-

Hall effect measurements provide valuable information about the charge carrier type, concentration, and mobility in a semiconductor thin film.[12][13][14][15]

-

Principle: When a current-carrying conductor is placed in a magnetic field perpendicular to the current flow, a voltage (the Hall voltage) is generated in the direction perpendicular to both the current and the magnetic field.

-

Setup: The thin film sample is placed in a magnetic field, and electrical contacts are made to apply a current and measure the Hall voltage.

-

Calculation: The Hall coefficient (Rн) is calculated from the Hall voltage, applied current, and magnetic field strength. The charge carrier concentration (n) is then determined using n = 1 / (e * Rн), and the Hall mobility (μн) is calculated from the conductivity (σ) and the Hall coefficient using μн = |Rн| * σ.

-

Procedure:

-

Prepare a Hall bar or van der Pauw geometry sample of the WO₃ thin film.

-

Mount the sample in the Hall effect measurement system.

-

Apply a constant current through two contacts and measure the voltage across the other two contacts with and without a magnetic field.

-

Reverse the direction of both the current and the magnetic field to eliminate thermoelectric effects and obtain accurate Hall voltage readings.

-

Data Presentation

The electrical conductivity of WO₃ thin films is highly sensitive to various factors. The following tables summarize the quantitative data from the literature to provide a comparative overview.

Effect of Annealing Temperature on Electrical Conductivity

Annealing plays a crucial role in the crystallization and reduction of defects in WO₃ thin films, which in turn significantly affects their electrical conductivity.

| Deposition Method | As-deposited Conductivity (S/cm) | Annealing Temperature (°C) | Annealed Conductivity (S/cm) | Reference |

| Spray Pyrolysis | - | 50 | - | [16] |

| Spray Pyrolysis | - | 250 | - | [16] |

| Spray Pyrolysis | - | 450 | - | [16] |

| Thermal Evaporation | 8 x 10⁻⁸ | 400 (in air for 6 hours) | 4 x 10⁻⁷ | [3] |

| DC Reactive Sputtering | - | 400 | - | [17] |

| DC Reactive Sputtering | - | 500 | - | [17] |

| DC Reactive Sputtering | - | 600 | - | [17] |

| Sol-Gel | - | 100 | - | [7][8] |

| Sol-Gel | - | 300 | - | [7][8] |

| Sol-Gel | - | 500 | - | [7][8] |

Note: Specific conductivity values were not always provided in the abstracts. The table indicates the conditions studied in the cited literature.

Electrical Properties of Doped WO₃ Thin Films

Doping with various metallic elements can significantly alter the electrical conductivity of WO₃ thin films by modifying the charge carrier concentration and mobility.

| Dopant | Deposition Method | Dopant Concentration | Resistivity (Ω·cm) | Conductivity (S/cm) | Reference |

| Ni | Chemical Bath Deposition | - | 9.19 x 10⁴ | 1.09 x 10⁻⁵ | [18] |

| Fe | Chemical Bath Deposition | - | 1.30 x 10⁵ | 7.69 x 10⁻⁶ | [18] |

| Cu | Chemical Bath Deposition | - | 1.70 x 10⁵ | 5.88 x 10⁻⁶ | [18] |

| Sb | Spray Pyrolysis | - | - | - | [19] |

| H⁺ (implantation) | PLD | 1 x 10¹⁷ cm⁻² | - | ~10³ | [20] |

| He⁺ (implantation) | PLD | 1 x 10¹⁷ cm⁻² | - | ~10¹ | [20] |

Carrier Concentration and Mobility in WO₃ Thin Films

Hall effect measurements provide direct insight into the fundamental electrical parameters of WO₃ thin films.

| Film Type | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/Vs) | Reference |

| Monoclinic WO₃ (in vacuum) | ~10¹⁸ - 10¹⁹ | < 3 | [12] |

| H⁺ implanted WO₃ | ~10²¹ | 1.7 | [20] |

| He⁺ implanted WO₃ | ~10²⁰ | 0.75 | [20] |

| Colored WO₃ (Spray Pyrolysis) | > 10¹⁹ | - | [21] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the fabrication and characterization of the electrical properties of WO₃ thin films.

References

- 1. View of Structural, Optical and Electrochromic Property of WO3: MoO3 Thin Film Prepared by RF Magnetron Sputtering Technique | Journal of Asian Scientific Research [archive.aessweb.com]

- 2. irjse.in [irjse.in]

- 3. chalcogen.ro [chalcogen.ro]

- 4. isca.me [isca.me]

- 5. isca.me [isca.me]

- 6. Sol–gel synthesis of WO3 thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | Tungsten and Titanium Oxide Thin Films Obtained by the Sol-Gel Process as Electrodes in Electrochromic Devices [frontiersin.org]

- 9. Four Point Probe Measurement Explained [suragus.com]

- 10. umu.se [umu.se]

- 11. ossila.com [ossila.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. physics.utoronto.ca [physics.utoronto.ca]

- 14. physics.rutgers.edu [physics.rutgers.edu]

- 15. niser.ac.in [niser.ac.in]

- 16. Effect of Annealing Temperature on Morphology and Electrochromic Performance of Electrodeposited WO₃ Thin Films | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

Unveiling the Optical Landscape of Amorphous Tungsten Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amorphous tungsten trioxide (a-WO₃) stands as a material of significant scientific and technological interest, primarily due to its dynamic optical properties. Its ability to reversibly change its optical transmittance, absorbance, and reflectance in response to external stimuli—a phenomenon known as electrochromism—has positioned it as a key component in a variety of applications, including smart windows, displays, and sensors. This in-depth technical guide delves into the core optical properties of amorphous this compound, presenting a comprehensive overview of its quantitative optical parameters, the experimental protocols for its synthesis and characterization, and the fundamental mechanisms governing its unique behavior.

Quantitative Optical Properties of Amorphous this compound

The optical characteristics of amorphous this compound are intricately linked to its atomic structure, stoichiometry, and the presence of defects. These properties can be finely tuned through various deposition techniques and post-deposition treatments, such as annealing. The following tables summarize key quantitative optical data for a-WO₃ thin films, providing a comparative overview for researchers.

Table 1: Optical Band Gap of Amorphous this compound

The optical band gap (Eg) is a critical parameter that dictates the transparency of the material. In its pristine, bleached state, amorphous WO₃ is a wide-band-gap semiconductor, rendering it highly transparent in the visible region. The band gap can be influenced by factors such as annealing temperature and the intercalation of ions.

| Deposition Method | Annealing Temperature (°C) | State | Optical Band Gap (Eg) (eV) |

| Sol-Gel | 100 | Bleached | 3.62 |

| Sol-Gel | 200 | Bleached | 3.58 |

| Sol-Gel | 300 | Bleached | 3.45 |

| Sol-Gel | 100 | Colored (Li⁺ intercalation) | < 3.62 |

| Sol-Gel | 300 | Colored (Li⁺ intercalation) | < 3.45 |

| Electron Beam Evaporation | As-deposited | - | 3.193 |

| Electron Beam Evaporation | 350 | - | 3.061 |

| Electron Beam Evaporation | 550 | - | 2.952 |

| Sputtering | As-deposited | - | ~3.2 |

Note: The optical band gap generally decreases with increasing annealing temperature, which can be attributed to the onset of crystallization and the formation of oxygen vacancies.[1][2][3] Ion intercalation during the electrochromic process also leads to a reduction in the band gap.[1]

Table 2: Refractive Index and Extinction Coefficient of Amorphous this compound

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by a material. For amorphous WO₃, these values are wavelength-dependent and are influenced by the film's density and composition.

| Wavelength (nm) | Deposition Method | Annealing Temperature (°C) | Refractive Index (n) | Extinction Coefficient (k) |

| 550 | Sputter-deposition (20% Ti-doped) | 25 | 2.17 | ~0 |

| 550 | Sputter-deposition (20% Ti-doped) | 500 | 2.31 | ~0 |

| 600 | Pulsed Laser Deposition | 600 | 2.32 - 2.00 | - |

| 600 | Pulsed Laser Deposition | 700 | 2.20 - 1.90 | - |

| Near-IR | RF Sputtering | As-deposited | Abnormal dispersion | Peak in NIR |

| Near-IR | RF Sputtering | 300 | Abnormal dispersion | Reduced and narrowed peak |

| Near-IR | RF Sputtering | 400 | Normal dispersion | - |

Note: The refractive index of amorphous WO₃ is typically in the range of 2.0 to 2.5 in the visible spectrum.[4][5][6] The extinction coefficient in the visible range for transparent, as-deposited films is very low, indicating minimal absorption.[5] Annealing can affect these properties by altering the film's density and structure.[7] The "abnormal dispersion" in the near-infrared for as-deposited and low-temperature annealed films is a characteristic feature.[7]

Table 3: Optical Transmittance of Amorphous this compound

The transmittance of a-WO₃ films is a key performance metric, especially for applications like smart windows. It is highly tunable through the electrochromic effect.

| State | Wavelength Range | Deposition Method | Annealing Temperature (°C) | Transmittance (%) |

| Bleached | Visible | Electrodeposition | 60 | ~74.5 |

| Colored | Visible | Electrodeposition | 60 | ~8.6 |

| Bleached | Near-IR | RF Sputtering | As-deposited | ~40 |

| Bleached | Near-IR | RF Sputtering | 300 | ~80 |

| Bleached | Near-IR | RF Sputtering | 400 | ~80 |

| Bleached | Visible | Electrodeposited (pH 1.4) | - | High |

| Colored | 650 nm | Electrodeposited (pH 1.4) | - | Optical Modulation: 74.83% |

Note: Amorphous WO₃ films can exhibit high transmittance in the bleached state and low transmittance in the colored state, leading to a large optical modulation.[8][9] The degree of transmittance modulation is influenced by the film thickness, morphology, and the electrolyte used for ion intercalation.[9][10]

Experimental Protocols

The synthesis and characterization of amorphous this compound thin films involve a variety of techniques. Below are detailed methodologies for key experimental procedures.

Synthesis of Amorphous this compound Thin Films

The sol-gel process is a versatile wet-chemical technique for fabricating oxide films.[9][11]

-

Precursor Preparation: A common precursor is peroxotungstic acid, which can be prepared by dissolving tungsten metal powder in a hydrogen peroxide solution. The solution is typically aged to form a stable sol.

-

Substrate Cleaning: Substrates, such as indium tin oxide (ITO) coated glass, are sequentially cleaned in an ultrasonic bath with solvents like ethanol (B145695) and acetone, followed by rinsing with deionized water.

-

Film Deposition: The thin film is deposited onto the cleaned substrate using techniques like dip-coating or spin-coating. For spin-coating, the substrate is rotated at a specific speed (e.g., 1200 rpm) for a set duration (e.g., 30 seconds) while the sol is dispensed.[9]

-

Drying and Annealing: The deposited film is first dried to remove the solvent. Subsequently, it is annealed at a specific temperature (e.g., 100-300°C) for a certain duration (e.g., 1 hour) in air to form the amorphous this compound film.[9]

RF magnetron sputtering is a physical vapor deposition technique that allows for the growth of high-quality, uniform thin films.[4][12]

-

System Preparation: The sputtering system is evacuated to a high vacuum base pressure.

-

Target and Substrate: A high-purity tungsten target is used. The substrate is mounted on a holder which can be heated to a desired temperature.

-

Sputtering Process: A sputtering gas, typically a mixture of argon (Ar) and oxygen (O₂), is introduced into the chamber.[1] An RF power (e.g., 50 W) is applied to the target, creating a plasma.[1] The Ar ions bombard the target, ejecting tungsten atoms which then react with oxygen to deposit a tungsten oxide film on the substrate.

-

Parameter Control: Key deposition parameters that influence the film properties include the Ar/O₂ gas flow ratio, total sputtering pressure (e.g., 5 to 50 mTorr), substrate temperature (e.g., room temperature to 500°C), and RF power.[4]

Electrodeposition is a cost-effective method for synthesizing thin films from a liquid electrolyte.[13][14]

-

Electrolyte Preparation: An aqueous solution containing a tungsten precursor, such as sodium tungstate (B81510) (Na₂WO₄·2H₂O), is prepared. The pH of the solution is adjusted, for example, to around 1.3 using an acid like sulfuric acid, and hydrogen peroxide is often added.[15]

-

Electrochemical Cell: A three-electrode setup is typically used, consisting of the substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[15]

-

Deposition: A constant potential (e.g., -0.5 V vs. Ag/AgCl) is applied to the working electrode for a specific duration to deposit the tungsten oxide film.[16]

-

Post-Treatment: The deposited film is rinsed with deionized water and dried. Annealing may be performed to control the film's crystallinity.[13]

Characterization of Optical Properties

This technique is used to measure the transmittance and absorbance of the thin films as a function of wavelength.[17]

-

Sample Preparation: A clean, uncoated substrate of the same type used for the film deposition is used as a reference (blank).

-

Measurement: The spectrophotometer is first calibrated with the blank to account for any absorption or reflection from the substrate. The transmittance and/or absorbance spectrum of the a-WO₃ film is then recorded over a specific wavelength range (e.g., 190-1100 nm).[17]

-

Data Analysis: The optical band gap can be determined from the absorption spectrum using a Tauc plot. The transmittance spectrum provides direct information about the transparency of the film.

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique for determining thin film thickness and optical constants (n and k).[18][19]

-

Measurement: A beam of polarized light is reflected from the surface of the thin film at a specific angle of incidence. The change in the polarization state of the reflected light is measured as a function of wavelength.

-

Modeling: An optical model of the sample (substrate/film/ambient) is constructed. The model includes the thickness and optical constants of each layer.

-

Data Fitting: The experimental data is fitted to the model by adjusting the model parameters (e.g., film thickness, and parameters of a dispersion model for n and k) until a good match between the experimental and calculated data is achieved.

AFM is used to characterize the surface morphology and roughness of the thin films at the nanoscale.

-

Imaging Mode: Tapping mode is commonly used for imaging thin films to minimize damage to the sample surface.

-

Scanning: A sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to the tip-sample interaction is monitored by a laser and photodiode system.

-

Image Generation: A topographic map of the surface is generated, providing information on features such as grain size, porosity, and surface roughness. The root mean square (RMS) roughness is a common parameter used to quantify the surface smoothness.

Visualizing Key Concepts and Processes

To better understand the relationships between synthesis, structure, and properties, as well as the fundamental mechanisms at play, the following diagrams are provided.

Caption: Electrochromic mechanism in amorphous this compound.

Caption: General experimental workflow for synthesis and characterization.

Caption: Logical relationships between synthesis, structure, and optical properties.

References

- 1. jspf.or.jp [jspf.or.jp]

- 2. researchgate.net [researchgate.net]

- 3. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 4. indico.ictp.it [indico.ictp.it]

- 5. ossila.com [ossila.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Cathodic electrodeposition of amorphous tungsten oxide dihydrate film for dual-band electrochromic modulation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08851D [pubs.rsc.org]

- 8. Sol–gel synthesis of WO3 thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cathodic electrodeposition of amorphous tungsten oxide dihydrate film for dual-band electrochromic modulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. betterworldbooks.com [betterworldbooks.com]

- 17. researchgate.net [researchgate.net]

- 18. spectraresearch.com [spectraresearch.com]

- 19. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]

Navigating the Thermal Landscape of WO3 Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tungsten trioxide (WO3) nanoparticles are at the forefront of materials science, demonstrating immense potential in diverse fields such as photocatalysis, gas sensing, and electrochromic devices. A critical parameter governing their performance and applicability is their thermal stability. This in-depth technical guide provides a comprehensive overview of the thermal behavior of WO3 nanoparticles, detailing phase transitions, the influence of synthesis parameters, and the methodologies for their characterization.

Thermal Decomposition and Phase Transitions

The thermal stability of WO3 nanoparticles is intrinsically linked to their crystalline structure. As the temperature increases, WO3 undergoes a series of phase transitions. In-situ X-ray diffraction (XRD) studies have elucidated this sequential transformation, which for nanoparticles generally follows the sequence: monoclinic (room temperature) → orthorhombic (around 350°C) → tetragonal (around 800°C).[1][2] However, the exact transition temperatures can be influenced by factors such as particle size and the presence of dopants.

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in understanding the thermal decomposition and phase behavior of WO3 nanoparticles. TGA typically reveals weight loss in distinct stages. An initial weight loss of approximately 3-7% is often observed at temperatures between 90°C and 180°C, corresponding to the evaporation of physically adsorbed water and residual solvents from the synthesis process.[3] A subsequent, more significant weight loss of about 2-10% between 180°C and 260°C is attributed to the removal of chemically bonded water of crystallization.[3] For some hydrothermally synthesized WO3, a weight loss of up to 16% can occur at temperatures up to 950°C, indicating the removal of structural water and organic residues.[4] DSC curves often show exothermic peaks that correspond to the crystallization of amorphous WO3 into a more stable crystalline phase. For instance, an exothermic peak around 345°C can indicate the transformation from an amorphous to a crystalline phase.[5] Another exothermic peak around 440°C has been associated with the phase transition from the orthorhombic to the monoclinic phase.[6][7]

Quantitative Thermal Analysis Data

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Associated Process | Analytical Technique |

| Desorption of physically adsorbed water/solvents | 90 - 180 | 3 - 7 | Evaporation | TGA |

| Removal of chemically bonded water | 180 - 260 | 2 - 10 | Dehydration | TGA |

| Decomposition of organic residues/structural water | Up to 950 | ~16 | Decomposition | TGA |

| Amorphous to crystalline phase transition | ~345 | - | Crystallization | DSC |

| Orthorhombic to monoclinic phase transition | ~440 | - | Phase Transition | DSC |

Phase Transition Temperatures of WO3 Nanoparticles

| Initial Phase | Final Phase | Transition Temperature (°C) | Analytical Technique |

| Monoclinic (γ-WO3) | Orthorhombic (β-WO3) | ~275 - 350 | In-situ XRD, In-situ Raman |

| Orthorhombic (β-WO3) | Tetragonal (α-WO3) | ~750 - 800 | In-situ XRD |

Influence of Synthesis and Processing Parameters

The thermal stability of WO3 nanoparticles is not an intrinsic constant but is significantly influenced by the synthesis method and subsequent processing steps, such as annealing.

Synthesis Method

Hydrothermal Synthesis: This is a prevalent method for producing crystalline WO3 nanoparticles. The morphology and thermal stability of the resulting nanoparticles are highly dependent on the precursors, pH, temperature, and duration of the hydrothermal treatment.[8][9][10]

Sol-Gel Method: The sol-gel technique offers a versatile route to synthesize WO3 nanoparticles with high purity and homogeneity.[11][12] The thermal properties of sol-gel derived nanoparticles are influenced by the aging time and the pH of the precursor solution.

Effect of Annealing Temperature

Annealing is a critical post-synthesis step that significantly impacts the crystallinity, particle size, and, consequently, the thermal stability of WO3 nanoparticles. As the annealing temperature increases, the crystallinity of the nanoparticles generally improves, and the particle size tends to increase due to grain growth.[13][14][15] For instance, WO3 nanoparticles synthesized via a chemical method showed an increase in average particle size from 38.1 nm to 46.9 nm as the annealing temperature was raised from 100°C to 200°C. Amorphous WO3 thin films have been observed to transition to a monoclinic phase upon annealing at 300°C.[16]

Quantitative Data on the Effect of Annealing

| Annealing Temperature (°C) | Resulting Phase | Average Particle Size (nm) |

| As-synthesized (amorphous) | Amorphous | - |

| 300 | Monoclinic | - |

| 400 | Monoclinic | 30 ± 5 |

| 500 | Monoclinic | 50 ± 5 |

| 600 | Triclinic | 150 ± 10 |

| 700 | Monoclinic | 200 ± 10 |

Note: Particle sizes can vary significantly based on the synthesis method.

Impact of Doping

Introducing foreign atoms (dopants) into the WO3 lattice can modify its electronic structure and thermal properties. Doping can create oxygen vacancies and lattice distortions, which can influence the phase transition temperatures and overall thermal stability. For example, doping with elements like sulfur has been shown to alter the crystalline phase and optical properties of WO3 nanoparticles.[17]

Experimental Protocols

Hydrothermal Synthesis of WO3 Nanoparticles

Objective: To synthesize crystalline WO3 nanoparticles.

Materials:

-

Sodium Tungstate (B81510) Dihydrate (Na2WO4·2H2O)

-

Hydrochloric Acid (HCl) or Nitric Acid (HNO3)

-

Deionized (DI) water

-

Polyethylene glycol (PEG-1500) (optional, as a surfactant)

Procedure:

-

Dissolve a specific amount of Sodium Tungstate Dihydrate in DI water. For example, 0.5 g in 50 mL of DI water.[8]

-

Under vigorous stirring, add a strong acid (e.g., concentrated HCl) dropwise to the solution to adjust the pH to a value between 1 and 2.[8]

-

(Optional) Add a surfactant like PEG-1500 to the precursor solution to control particle formation.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C or 200°C) for a set duration (e.g., 12 or 24 hours).[8][18]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product multiple times with DI water and ethanol (B145695) to remove any unreacted precursors and by-products.

-

Dry the final product in an oven at a low temperature (e.g., 80°C) for several hours.

Sol-Gel Synthesis of WO3 Nanoparticles

Objective: To prepare high-purity WO3 nanoparticles.

Materials:

-

Sodium Tungstate Dihydrate (Na2WO4·2H2O)

-

Nitric Acid (HNO3) or Hydrochloric Acid (HCl)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Prepare a 0.15 M solution of Sodium Tungstate Dihydrate in DI water.[11]

-

Prepare a 3 M solution of Nitric Acid.[11]

-

Add the sodium tungstate solution dropwise to the nitric acid solution under vigorous stirring.[11]

-

Continue stirring the solution for an extended period (e.g., 15 hours) at a slightly elevated temperature (e.g., 50°C) to form a gel.[12]

-

Age the gel at room temperature for a specific duration (e.g., 30 days) to allow for the completion of the condensation reactions.[11]

-

Wash the gel multiple times with DI water and once with ethanol to remove impurities.[12]

-

Dry the washed gel in an oven at 80°C for 24 hours to evaporate the solvents.[12]

-

Calcined the dried powder at a high temperature (e.g., 500°C) for a specified time (e.g., 90 minutes) to obtain crystalline WO3 nanoparticles.[12]

Thermal Analysis Protocol (TGA/DSC)

Objective: To determine the thermal stability, decomposition profile, and phase transition temperatures of WO3 nanoparticles.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Accurately weigh a small amount of the WO3 nanoparticle sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Purge the system with an inert gas (e.g., Nitrogen or Argon) or an oxidizing gas (e.g., Air), depending on the desired analysis, at a constant flow rate (e.g., 50-100 mL/min).

-

Heat the sample from room temperature to a final temperature (e.g., 950°C) at a constant heating rate (e.g., 10°C/min).[4]

-

Record the weight change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA curve for weight loss steps and the DSC curve for endothermic or exothermic peaks corresponding to phase transitions or decomposition.

Visualizing Workflows and Relationships

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of WO3 nanoparticles.

Caption: General workflow for synthesis and thermal characterization of WO3 nanoparticles.

Relationship between Annealing Temperature and Nanoparticle Properties

This diagram illustrates the cause-and-effect relationship between the annealing temperature and the resulting properties of the WO3 nanoparticles.

Caption: Influence of annealing temperature on WO3 nanoparticle properties.

This guide provides a foundational understanding of the thermal stability of WO3 nanoparticles, essential for their effective application in various technological domains. Further research into the precise control of thermal properties through tailored synthesis and doping strategies will continue to expand the horizons of these remarkable nanomaterials.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]

- 8. ijrst.com [ijrst.com]

- 9. researchgate.net [researchgate.net]

- 10. ppam.semnan.ac.ir [ppam.semnan.ac.ir]

- 11. news.chinatungsten.com [news.chinatungsten.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Temperature Dependent Structural, Optical, Photocatalytic and Magnetic Properties of WO3 Nanoparticles [jwent.net]

- 16. Effect of annealing temperature on anodized nanoporous WO3 | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

Unveiling the Structural Polymorphism of Tungsten Trioxide: A Technical Guide to its Phase Transitions

An in-depth exploration of the temperature-induced phase transformations of tungsten trioxide (WO₃), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its crystallographic evolution. This guide details the experimental protocols for characterization and presents key quantitative data in a structured format.

This compound (WO₃), a versatile transition metal oxide, exhibits a remarkable series of temperature-dependent phase transitions, leading to a variety of crystalline structures. These structural modifications significantly influence its physical and chemical properties, making a thorough understanding of these transformations crucial for its application in diverse fields such as catalysis, electrochromic devices, and gas sensing. This technical guide provides a detailed overview of the phase transitions of WO₃, the experimental methodologies used to study them, and a compilation of the associated quantitative data.

The Sequential Dance of Crystal Structures: Phase Transitions of WO₃

This compound undergoes a cascade of structural transformations as a function of temperature. These transitions involve subtle shifts in the arrangement of the corner-sharing WO₆ octahedra that form the basis of its crystal lattice. The established sequence of stable phases of bulk WO₃ upon heating is as follows:

-

Monoclinic-II (ε-WO₃): Stable at temperatures below -43°C (230 K).

-

Triclinic (δ-WO₃): Exists in the temperature range of -43°C to 17°C (230 K to 290 K).[1]

-

Monoclinic-I (γ-WO₃): The most common phase at room temperature, stable from 17°C to 330°C (290 K to 603 K).[1][2]

-

Orthorhombic (β-WO₃): Observed between 330°C and 740°C (603 K to 1013 K).[1][2]

-

Tetragonal (α-WO₃): The highest temperature phase, stable above 740°C (1013 K).[1][2]

It is important to note that some studies report the existence of another monoclinic phase (P2₁/c) between approximately 720°C and 800°C.[3][4] Furthermore, another tetragonal phase with P4/ncc space group has been identified between 800°C and 900°C, before transforming to the P4/nmm tetragonal phase above 900°C.[3][4] The exact transition temperatures can vary slightly depending on factors such as stoichiometry, particle size, and the presence of defects.[4]

Quantitative Analysis of WO₃ Phase Transitions

The distinct crystalline phases of this compound are characterized by unique lattice parameters and thermodynamic signatures. The following tables summarize the key quantitative data associated with these phases.

Table 1: Temperature Ranges of Stability for WO₃ Phases

| Temperature Range (°C) | Temperature Range (K) | Crystal System | Phase Designation |

| < -43 | < 230 | Monoclinic | Monoclinic-II (ε) |

| -43 to 17 | 230 to 290 | Triclinic | Triclinic (δ) |

| 17 to 330 | 290 to 603 | Monoclinic | Monoclinic-I (γ) |

| 330 to 740 | 603 to 1013 | Orthorhombic | Orthorhombic (β) |

| > 740 | > 1013 | Tetragonal | Tetragonal (α) |

Table 2: Crystallographic Data for WO₃ Phases

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic-II (ε) | Monoclinic | Pc | 7.30 | 7.51 | 7.67 | 90 | 90.9 | 90 |

| Triclinic (δ) | Triclinic | P1 | 7.309 | 7.522 | 7.678 | 88.81 | 90.92 | 90.93 |

| Monoclinic-I (γ) | Monoclinic | P2₁/n | 7.297 | 7.539 | 7.688 | 90 | 90.91 | 90 |

| Orthorhombic (β) | Orthorhombic | Pbcn | 7.341 | 7.570 | 7.754 | 90 | 90 | 90 |

| Tetragonal (α) | Tetragonal | P4/nmm | 5.3031 | 5.3031 | 3.9348 | 90 | 90 | 90 |

| Tetragonal | Tetragonal | P4/ncc | 5.2885 | 5.2885 | 7.8626 | 90 | 90 | 90 |

Table 3: Enthalpy of Phase Transitions for WO₃

| Transition | Transition Temperature (°C) | Transition Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) |

| Triclinic to Monoclinic-I | ~17 | ~290 | 0.13 |

| Monoclinic-I to Orthorhombic | ~330 | ~603 | 0.45 |

| Orthorhombic to Tetragonal | ~740 | ~1013 | 0.96 |

Visualizing the Transitions and Experimental Workflow

The sequence of phase transitions and a generalized experimental workflow for their characterization can be visualized using the following diagrams.

Detailed Experimental Protocols

The characterization of this compound's phase transitions relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Temperature-Dependent X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of WO₃ and determine their lattice parameters at various temperatures.

Instrumentation: A high-resolution powder X-ray diffractometer equipped with a high-temperature sample stage.

Methodology:

-

Sample Preparation: A small amount of fine WO₃ powder is evenly spread onto the sample holder of the high-temperature stage.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Goniometer Scan: 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 1-2°/minute.

-

Temperature Program: The sample is heated in a controlled atmosphere (e.g., air or inert gas) at a defined rate (e.g., 5-10°C/min) to the desired temperature. A dwell time at each temperature setpoint is necessary to ensure thermal equilibrium before data collection. Data is collected at various temperature intervals, particularly around the expected transition temperatures.

-

-

Data Analysis:

-

The collected diffraction patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to standard diffraction databases (e.g., JCPDS).

-

Rietveld refinement of the diffraction data is performed to obtain precise lattice parameters for each phase.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with the phase transitions.

Instrumentation: A differential scanning calorimeter capable of operating up to the desired temperature range.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of WO₃ powder (typically 5-10 mg) is sealed in an appropriate crucible (e.g., aluminum or platinum, depending on the temperature range). An empty, sealed crucible is used as a reference.

-

Instrument Setup:

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over the desired temperature range. A purge gas (e.g., nitrogen or argon) is used to maintain an inert atmosphere and prevent any unwanted reactions.

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

-

Data Analysis:

-

The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions.

-

The onset temperature of the peak is typically taken as the transition temperature.

-

The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

-

Temperature-Dependent Raman Spectroscopy

Objective: To probe the vibrational modes of the WO₃ lattice and monitor their changes across the phase transitions.

Instrumentation: A Raman spectrometer equipped with a heating stage and a long working distance objective.

Methodology:

-

Sample Preparation: A small amount of WO₃ powder is placed on the heating stage.

-

Instrument Setup:

-

Laser Excitation: A laser with a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample. The laser power should be kept low to avoid localized heating of the sample.[5]

-

Data Acquisition: Raman spectra are collected over a specific wavenumber range (e.g., 50-1000 cm⁻¹) at various temperatures. The acquisition time and number of accumulations are optimized to obtain a good signal-to-noise ratio.[5]

-

-

Data Analysis:

-

The positions, intensities, and widths of the Raman peaks are analyzed as a function of temperature.

-

The appearance or disappearance of specific Raman modes, as well as shifts in peak positions, are indicative of phase transitions.[6] For example, the stretching and bending modes of the O-W-O bonds are particularly sensitive to structural changes.[5]

-

Neutron Powder Diffraction

Objective: To obtain high-resolution structural information, particularly for refining the positions of the oxygen atoms in the WO₆ octahedra.

Instrumentation: A high-resolution neutron powder diffractometer at a neutron source facility.

Methodology:

-

Sample Preparation: A relatively large amount of WO₃ powder (typically several grams) is loaded into a sample container (e.g., a vanadium can).

-

Instrument Setup:

-

Neutron Beam: A monochromatic neutron beam of a specific wavelength is used.

-

Data Collection: Diffraction patterns are collected over a wide range of scattering angles (2θ) at various temperatures using a position-sensitive detector.

-

-

Data Analysis:

-

Similar to XRD, the neutron diffraction data is analyzed using Rietveld refinement to determine the crystal structure, including lattice parameters and atomic positions, with high precision. Neutron diffraction is particularly advantageous for locating light atoms like oxygen in the presence of heavy atoms like tungsten.

-

This comprehensive guide provides a foundational understanding of the phase transitions of this compound. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and scientists working with this fascinating material, enabling them to better control and exploit its temperature-dependent properties for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. High-temperature phase transitions in this compound - the last word? | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure of Doped Tungsten Trioxide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten trioxide (WO₃) is a versatile n-type wide-band-gap semiconductor that has garnered significant attention for its applications in electrochromic devices, gas sensors, and photocatalysis.[1][2][3] The functionality of WO₃ in these applications is intrinsically linked to its electronic band structure, which governs its optical and electrical properties. Pristine WO₃, however, has limitations, primarily its wide band gap (typically 2.5–3.2 eV), which restricts its light absorption to the UV region of the electromagnetic spectrum, and its relatively low electrical conductivity.[1][4][5]

Doping, the intentional introduction of impurities into a semiconductor lattice, is a powerful and widely adopted strategy to engineer the material's properties.[5][6] By incorporating foreign atoms (dopants), it is possible to modify the electronic band structure of WO₃, thereby tuning its band gap, altering charge carrier concentration, and enhancing its conductivity. These modifications can significantly improve the performance of WO₃-based devices.

This technical guide provides a comprehensive overview of the electronic band structure of doped this compound. It details the fundamental properties of pristine WO₃, explores various doping strategies, and analyzes their effects on the electronic structure with supporting quantitative data. Furthermore, it outlines common experimental and theoretical protocols for the synthesis and characterization of doped WO₃. For professionals in drug development, the tailored properties of doped WO₃ are relevant for applications in advanced biosensing platforms and the photocatalytic degradation of pharmaceutical pollutants in wastewater.[7][8]

Fundamentals of Pristine WO₃ Electronic Band Structure

At room temperature, the most stable phase of this compound is the monoclinic (γ-WO₃) crystal structure, which consists of a network of corner-sharing WO₆ octahedra in a distorted perovskite-like arrangement.[4][9][10] The electronic structure of WO₃ is primarily composed of a valence band (VB) formed from filled O 2p orbitals and a conduction band (CB) derived from empty W 5d orbitals.[1][5][9]